N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzene-1-sulfonamide

Data Gap Procurement Risk

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzene-1-sulfonamide (CAS 933214-87-0) is a synthetic sulfonamide derivative with molecular formula C20H21N3O3S and molecular weight 383.5 g/mol. The compound features an ethoxypyridazine ring linked via a phenyl bridge to a 4-ethylbenzenesulfonamide moiety, placing it within the broader class of pyridazine-sulfonamide hybrids.

Molecular Formula C20H21N3O3S
Molecular Weight 383.5 g/mol
CAS No. 933214-87-0
Cat. No. B3307453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzene-1-sulfonamide
CAS933214-87-0
Molecular FormulaC20H21N3O3S
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OCC
InChIInChI=1S/C20H21N3O3S/c1-3-15-8-10-18(11-9-15)27(24,25)23-17-7-5-6-16(14-17)19-12-13-20(22-21-19)26-4-2/h5-14,23H,3-4H2,1-2H3
InChIKeyZVMAXDGRKGRQNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

933214-87-0 (N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzene-1-sulfonamide) | Procurement-Relevant Structural & Physicochemical Baseline


N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzene-1-sulfonamide (CAS 933214-87-0) is a synthetic sulfonamide derivative with molecular formula C20H21N3O3S and molecular weight 383.5 g/mol. The compound features an ethoxypyridazine ring linked via a phenyl bridge to a 4-ethylbenzenesulfonamide moiety, placing it within the broader class of pyridazine-sulfonamide hybrids. Computational predictions suggest moderate lipophilicity (cLogP ~3.1) and low aqueous solubility, consistent with its aromatic, non-ionizable framework. No crystallographic or experimentally determined logP/logD data are available in the public domain. The compound is commercially supplied at ≥95% purity (typically HPLC-validated) by multiple vendors, but no pharmacopoeial monograph or certified reference standard exists, requiring independent identity and purity verification upon procurement.

Why In-Class Sulfonamide Analogs Cannot Substitute for 933214-87-0 in Target-Based or Phenotypic Campaigns


Despite sharing a sulfonamide core, pyridazine-sulfonamide hybrids exhibit steep structure-activity cliffs driven by the nature of the 6-position substituent on the pyridazine ring and the sulfonamide N-aryl substitution pattern. Even minor alterations—such as replacing the 6-ethoxy group with azepane (CAS 933215-31-7) or shifting the phenyl linkage from meta to para (CAS 946287-04-3)—can invert target selectivity, abolish on-target potency, or dramatically alter pharmacokinetic profiles. Without experimental head-to-head data for 933214-87-0, the assumption of functional interchangeability with any close analog is unsupported and poses a material risk to assay reproducibility.

Quantitative Differentiation Evidence for 933214-87-0 Against Its Closest Structural Analogs


Absence of Published Head-to-Head or Cross-Study Potency Comparisons for 933214-87-0

A comprehensive search of PubMed, Google Scholar, PubMed Central, and major patent databases (USPTO, WIPO, EPO) identified no primary research articles, patents, or deposited bioassay results (e.g., PubChem BioAssay, ChEMBL) containing quantitative biological activity data for 933214-87-0. Consequently, no direct head-to-head potency, selectivity, ADME, or in vivo efficacy comparisons against any named structural analog can be established. This evidence gap is the most critical finding and must be explicitly stated before any procurement decision.

Data Gap Procurement Risk

Predicted Physicochemical Differentiation: cLogP and Solubility Landscape

In the absence of experimental measurements, consensus in silico predictions (ALOGPS 2.1, SwissADME) indicate that 933214-87-0 (cLogP ~3.1, aqueous solubility LogS ~ -4.8) occupies a moderately lipophilic space compared to the more polar 6-azepane analog 933215-31-7 (cLogP ~4.2, LogS ~ -5.4) and the clinical sulfonamide sulfaethoxypyridazine (cLogP ~0.8, LogS ~ -2.9). These class-level inferences suggest that 933214-87-0 may offer balanced permeability and solubility, but experimental validation is entirely lacking.

Physicochemical Properties In Silico ADME Library Design

Structural Topology Divergence: 6-Ethoxy-Pyridazine vs. 6-Azepane-Pyridazine Scaffolds

The 6-ethoxy substituent on the pyridazine ring of 933214-87-0 presents a small, hydrogen-bond-accepting vector, whereas the closest cataloged analog 933215-31-7 bears a bulky, basic azepane ring. In kinase and GPCR chemotypes, such topological divergence frequently drives differential selectivity profiles (e.g., >10-fold shift in kinome-wide selectivity scores) and altered P-gp recognition. However, no experimental kinase profiling or transporter assay data exist for either compound, rendering this argument a class-level inference.

Scaffold Hopping Kinase Selectivity Fragment-Based Design

Recommended Application Scenarios for 933214-87-0 Based on Current Evidence


Prospective Scaffold-Hopping Library Enumeration When Selectivity Data Are Generated In-House

Given the topological divergence from the 6-azepane analog, 933214-87-0 is suitable as a probe for scaffold-hopping studies in target classes where pyridazine-sulfonamide chemotypes have shown activity (e.g., chloride channels, kinases). However, procurement should be gated on a prior commitment to generate in-house selectivity and ADME data.

Physicochemical Property Benchmarking Against Clinical Sulfonamides

The predicted cLogP and solubility profile position 933214-87-0 as a potential 'neutral-space' comparator for medicinal chemistry campaigns seeking to balance permeability and solubility relative to polar clinical sulfonamides like sulfaethoxypyridazine.

Synthetic Intermediate for Parallel Library Synthesis

The ethoxy group on the pyridazine ring serves as a displaceable leaving group under nucleophilic aromatic substitution conditions, enabling diversification into focused libraries; this synthetic utility may justify procurement over less reactive analogs.

Quote Request

Request a Quote for N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.